3-氯-2,4-二氟苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

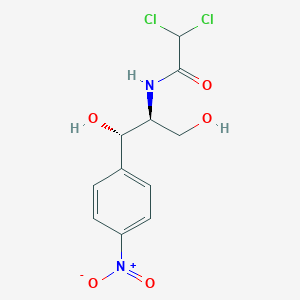

3-Chloro-2,4-difluorobenzaldehyde is a halogenated aromatic aldehyde with potential applications in various chemical syntheses. While the specific compound is not directly studied in the provided papers, related compounds with similar halogen substitutions and the aldehyde functional group have been investigated. These studies offer insights into the physicochemical properties, synthesis methods, and molecular interactions that could be relevant to 3-Chloro-2,4-difluorobenzaldehyde.

Synthesis Analysis

The synthesis of halogenated benzaldehydes typically involves halogenation reactions and oxidation of the corresponding methyl groups. For instance, the synthesis of a related compound, 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, was achieved through oxidation with chromium trioxide in acetic acid/acetic anhydride, followed by hydrolysis . This suggests that a similar approach could be employed for synthesizing 3-Chloro-2,4-difluorobenzaldehyde, with appropriate adjustments for the different substitution pattern.

Molecular Structure Analysis

The molecular structure of halogenated benzaldehydes can be characterized using various spectroscopic techniques. For example, the formation of a molecular complex involving 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde was studied using IR, NMR, and UV-Vis absorption spectra . These techniques could similarly be applied to analyze the molecular structure of 3-Chloro-2,4-difluorobenzaldehyde, providing information on its electronic configuration and intermolecular interactions.

Chemical Reactions Analysis

Halogenated benzaldehydes can participate in a range of chemical reactions, including the formation of hydrogen bonds and dimerization. The vibrational modes of 2-chloro-3-hydroxybenzaldehyde and 3-chloro-4-hydroxybenzaldehyde were studied to understand the effects of hydrogen bonding and dimerization on their spectral features . These findings can be extrapolated to predict the reactivity of 3-Chloro-2,4-difluorobenzaldehyde in forming dimers or engaging in other reactions that are influenced by the presence of halogen atoms and the aldehyde group.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzaldehydes, such as their thermodynamic functions and non-linear optical properties, can be assessed using experimental and theoretical methods. The UV-Vis spectra, thermodynamic functions, and non-linear optical properties of 2-Chloro-3,4-Dimethoxybenzaldehyde were analyzed both experimentally and theoretically . These analyses provide a framework for understanding the properties of 3-Chloro-2,4-difluorobenzaldehyde, which may exhibit similar behavior due to the presence of halogen atoms and the influence of the aldehyde group on the electronic structure.

科学研究应用

3-Chloro-2,4-difluorobenzaldehyde is an important raw material and intermediate used in various fields :

-

Organic Synthesis : This compound is often used in the synthesis of various organic compounds . The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized.

-

Pharmaceuticals : It can be used in the synthesis of pharmaceutical compounds . The specific application would depend on the particular pharmaceutical compound being synthesized.

-

Agrochemicals : This compound can also be used in the synthesis of agrochemicals . The specific application would depend on the particular agrochemical being synthesized.

-

Dyestuff Fields : It is used in the synthesis of dyes . The specific application would depend on the particular dye being synthesized.

3-Chloro-2,4-difluorobenzaldehyde is a versatile compound with several applications in different fields . Here are some additional applications:

-

Synthesis of Triclosan Analogs : This compound can be used in the synthesis of triclosan analogs bearing an isoxazole group . Triclosan is an antibacterial and antifungal agent often used in consumer products. The specific methods of application or experimental procedures would depend on the particular triclosan analog being synthesized.

安全和危害

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

属性

IUPAC Name |

3-chloro-2,4-difluorobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBQQCWWJXDNJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395716 |

Source

|

| Record name | 3-Chloro-2,4-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2,4-difluorobenzaldehyde | |

CAS RN |

127675-46-1 |

Source

|

| Record name | 3-Chloro-2,4-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

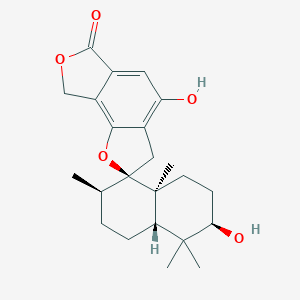

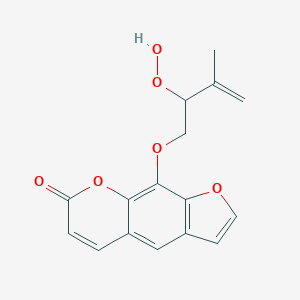

![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B148709.png)

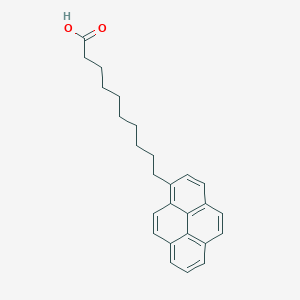

![2-Chloro-1-[4-(2-methoxyethyl)piperazin-1-YL]ethanone](/img/structure/B148714.png)